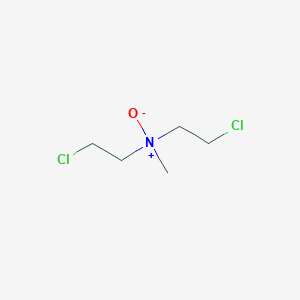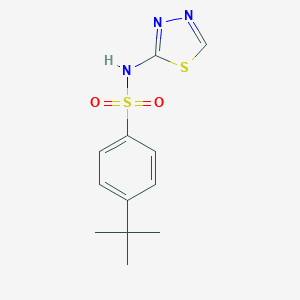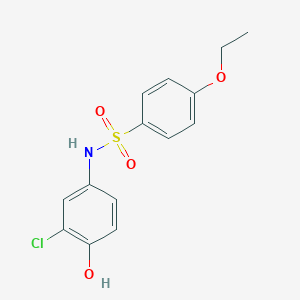![molecular formula C14H14N2O2 B230239 3-methyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B230239.png)
3-methyl-N-[(3-nitrophenyl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H14N2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-nitrobenzyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(3-nitrophenyl)methyl]aniline typically involves the following steps:
Nitration: The nitration of toluene to produce 3-nitrotoluene.
Reduction: The reduction of 3-nitrotoluene to 3-aminotoluene.
Alkylation: The alkylation of 3-aminotoluene with benzyl chloride to produce 3-methyl-N-benzylaniline.
Nitration: The nitration of 3-methyl-N-benzylaniline to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions
3-methyl-N-[(3-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction: The reduction of the nitro group forms 3-methyl-N-(3-aminobenzyl)aniline.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学研究应用
3-methyl-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-methyl-N-[(3-nitrophenyl)methyl]aniline involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring can also engage in π-π stacking interactions with other aromatic systems.
相似化合物的比较
Similar Compounds
3-methyl-N-(4-nitrobenzyl)aniline: Similar structure but with the nitro group in the para position.
3-methyl-N-(2-nitrobenzyl)aniline: Similar structure but with the nitro group in the ortho position.
N-(3-nitrobenzyl)aniline: Lacks the methyl group on the aniline nitrogen.
Uniqueness
3-methyl-N-[(3-nitrophenyl)methyl]aniline is unique due to the specific positioning of the nitro group and the methyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
3-methyl-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14(9-12)16(17)18/h2-9,15H,10H2,1H3 |
InChI 键 |
UFTNIYUMPWMQIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)


![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B230169.png)

![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)



![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
